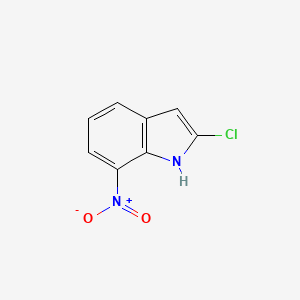

2-Chloro-7-nitro-1h-indole

Overview

Description

2-Chloro-7-nitro-1H-indole is a heterocyclic compound . It is part of the indole family, which is a significant system in natural products and drugs . Indoles play a crucial role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

Indoles can be synthesized using various methods. Some of the modern versions of classical synthesis methods include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .

Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-7-nitro-1H-indole, focusing on six unique applications:

Anticancer Research

2-Chloro-7-nitro-1H-indole has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Indole derivatives, including 2-Chloro-7-nitro-1H-indole, have been studied for their cytotoxic effects on various cancer cell lines. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them promising candidates for developing new anticancer drugs .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Indole derivatives are known to exhibit significant antibacterial and antifungal activities. 2-Chloro-7-nitro-1H-indole, in particular, has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Agents

Research has indicated that 2-Chloro-7-nitro-1H-indole may possess anti-inflammatory properties. Indole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This suggests that 2-Chloro-7-nitro-1H-indole could be useful in the development of anti-inflammatory drugs for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Studies have explored the neuroprotective effects of indole derivatives, including 2-Chloro-7-nitro-1H-indole. These compounds have been shown to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties of 2-Chloro-7-nitro-1H-indole make it a potential candidate for developing treatments for these conditions .

Antiviral Research

2-Chloro-7-nitro-1H-indole has been studied for its antiviral properties. Indole derivatives have demonstrated activity against a range of viruses, including influenza and HIV. The ability of 2-Chloro-7-nitro-1H-indole to inhibit viral replication and reduce viral load makes it a promising compound for antiviral drug development .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Indole derivatives can act as photosensitizers, which, when exposed to specific wavelengths of light, produce reactive oxygen species that can destroy cancer cells. 2-Chloro-7-nitro-1H-indole’s properties make it a candidate for further research in PDT .

Mechanism of Action

Target of Action

Indole derivatives, such as 2-Chloro-7-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .

Mode of Action

The mode of action of 2-Chloro-7-nitro-1h-indole involves its interaction with these targets, leading to a range of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-7-nitro-1h-indole are diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the replication of certain viruses, thereby exhibiting antiviral activity .

Result of Action

The molecular and cellular effects of 2-Chloro-7-nitro-1h-indole’s action can vary depending on the specific target and biological context. For instance, certain indole derivatives have been reported to damage the membranes of bacterial cells, leading to their destruction .

Safety and Hazards

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-chloro-7-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBUPTYYZSEHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-nitro-1h-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

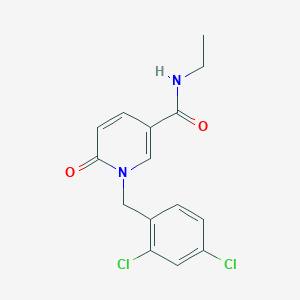

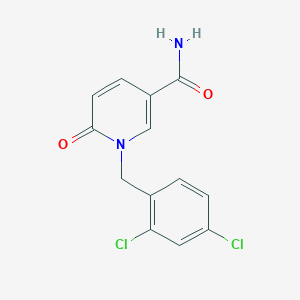

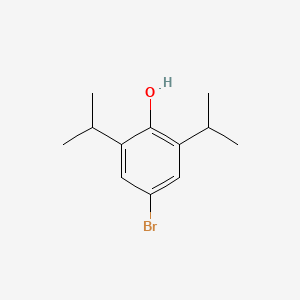

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)

![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)

![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)